Hoechst 33258

描述

Synthesis Analysis

The synthesis of Hoechst 33258 and its analogs has been explored through a variety of synthetic routes, aiming to modify its structure and enhance its DNA-binding properties. Kelly et al. (1994) detailed the synthesis of compounds where the basic 2-phenylbibenzimidazole structure of this compound was modified to include different substituents, demonstrating the versatility and adaptability of its synthetic pathways (Kelly, Bateman, Hook, Martin, Reum, Rose, & Whittaker, 1994).

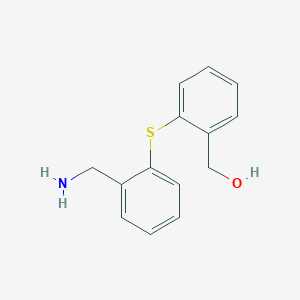

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through crystallographic studies, revealing its mode of interaction with the DNA double helix. The dye binds in the minor groove of DNA, specifically targeting the AT-rich sequences. The crystallographic analysis by Quintana, Lipanov, and Dickerson (1991) at different low temperatures provided insights into the drug's orientation and interaction within the DNA's minor groove, highlighting the specific and unique orientation of this compound in relation to the AT-rich regions (Quintana, Lipanov, & Dickerson, 1991).

Chemical Reactions and Properties

The chemical reactions and properties of this compound, particularly its binding interactions with DNA, have been extensively studied. The dye's binding is characterized by a preference for AT-rich regions, facilitated by hydrogen bonding and electrostatic interactions. Bontemps, Houssier, and Fredericq (1975) investigated the binding of this compound to DNA and nucleohistone, finding a Langmuir-type binding isotherm with a cooperative component, suggesting the dye's complex interaction with the DNA structure (Bontemps, Houssier, & Fredericq, 1975).

Physical Properties Analysis

The physical properties of this compound, including its spectral characteristics upon binding to DNA, have been thoroughly analyzed. Latt and Stetten (1976) performed spectral studies on this compound, demonstrating its specific fluorescence and optical activity upon binding to AT-rich DNA sequences. This interaction is distinguished by efficient fluorescence and strong optical activity, indicative of the dye's specific binding modes (Latt & Stetten, 1976).

Chemical Properties Analysis

The chemical properties of this compound, especially its fluorescence characteristics and binding specificity to DNA, make it an invaluable tool in genetic research and diagnostics. Weisblum and Haenssler (2004) explored the fluorometric properties of this compound, noting its enhanced fluorescence with AT-rich DNA compared to GC-rich DNA. This specificity allows for the localized detection of AT concentration in chromosomal DNA, underscoring the dye's utility in cytochemical analysis (Weisblum & Haenssler, 2004).

科学研究应用

分子生物学:DNA定量

Hoechst 33258 在分子生物学中被广泛用于 DNA 定量。 它与双链 DNA 的小沟结合,使研究人员能够以高灵敏度和特异性测量样品中的 DNA 浓度 。这种应用在需要精确 DNA 测量的实验中至关重要,例如克隆、PCR 和测序。

细胞生物学:活细胞成像

在细胞生物学中,this compound 是活细胞成像的重要工具。 它被用于染色活细胞的细胞核,不会引起明显的毒性,从而能够实时观察细胞过程 。这种应用有利于研究细胞分裂、凋亡和其他动态细胞事件。

医学诊断:癌症检测

This compound 具有选择性结合 DNA 的能力,使其在医学诊断中具有价值,特别是在检测癌细胞方面。 它的荧光特性允许识别异常细胞生长,有助于早期诊断癌症 。

遗传学:染色体分析

遗传学家使用 this compound 进行染色体分析。 它可以用来在核型分析过程中染色染色体,帮助识别遗传疾病和染色体异常 。这种应用在遗传咨询和个性化医疗中是基础性的。

法医科学:DNA 档案分析

在法医科学中,this compound 用于 DNA 档案分析。 它可以帮助对法医样品中的 DNA 进行定量和可视化,这对于刑事调查和法律程序至关重要 。

环境科学:微生物检测

This compound 在环境科学中也有一些应用,特别是在检测微生物污染方面。 它对 DNA 的高亲和力允许识别各种环境样品中的微生物,有助于监测生态健康和安全 。

生物技术:药物递送研究

该化合物与 DNA 结合的能力也有助于它在生物技术中的应用,特别是在药物递送研究中。 This compound 可以与其他分子缀合以创建靶向药物递送系统,潜在地提高治疗干预的有效性 。

作用机制

Target of Action

Hoechst 33258, also known as bisbenzimide, is a fluorescent blue dye . The primary target of this compound is the minor groove of the DNA double helix . It recognizes a run of four adenine-thymine (A-T) base pairs . This compound is used extensively in molecular biology and biochemistry to stain DNA .

Mode of Action

This compound binds to the minor groove of double-stranded DNA (dsDNA), specifically recognizing A-T rich regions . The affinity is low for two A-T base pairs, increases significantly for three, and reaches a plateau for four A-T base pairs .

Biochemical Pathways

Instead, it allows for the visualization and quantification of dsDNA . This is particularly useful in research and diagnostic applications where DNA content, distribution, and cell nucleus morphology serve as indicators for cell cycle progression, cell type discrimination, and identification of mutation- or drug-induced phenotypes .

Pharmacokinetics

It is known that the dye is soluble in water and organic solvents such as dimethyl formamide or dimethyl sulfoxide . The dye can penetrate cell membranes, making it suitable for staining DNA in both live and fixed cells .

Result of Action

The binding of this compound to dsDNA results in a significant increase in fluorescence . This allows for the visualization and quantification of dsDNA. The dye exhibits an emission maximum at 450nm when bound specifically to dsDNA . Unbound this compound dye exhibits minimal fluorescence in solution .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the fluorescence intensity of Hoechst dyes increases with the pH of the solvent . Moreover, the dye’s ability to cross cell membranes makes it susceptible to active transport mechanisms within the cell . Certain cells that express specific ATP-binding cassette transporter proteins can actively transport these stains out of their cytoplasm .

安全和危害

未来方向

The recent developments in the fields of microscopy and flow cytometry have sparked interest in Hoechst-based composite probes, whose applications range from investigating nucleus microenvironment to drug delivery into tumors . This suggests that Hoechst 33258 may have potential future applications in these areas .

属性

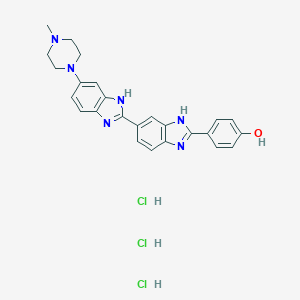

IUPAC Name |

4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6O.3ClH/c1-30-10-12-31(13-11-30)18-5-9-21-23(15-18)29-25(27-21)17-4-8-20-22(14-17)28-24(26-20)16-2-6-19(32)7-3-16;;;/h2-9,14-15,32H,10-13H2,1H3,(H,26,28)(H,27,29);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNPLAKEGAEPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27Cl3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066900 | |

| Record name | Bisbenzimidazole trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-green powder; [Acros Organics MSDS] | |

| Record name | Bisbenzimidazole trihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12367 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

DMSO 240 - 300 (mg/mL), H20 approximately 110 (mg/mL), 95% EtOH < 1 (mg/mL), 0.1 N NaOH 14 - 22 (mg/mL), 0.1 N HC1 43 - 44 (mg/mL), CHCl3 < 1 (mg/mL), Acetone < 1 (mg/mL) | |

| Record name | PIBENZIMOL HYDROCHLORIDE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/322921%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS RN |

23491-45-4 | |

| Record name | Bisbenzimidazole trihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023491454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-[6-(4-methyl-1-piperazinyl)[2,6'-bi-1H-benzimidazol]-2'-yl]-, hydrochloride (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bisbenzimidazole trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]phenol trihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIBENZIMOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHT095273M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

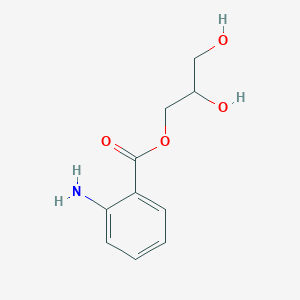

![2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic Acid](/img/structure/B49668.png)

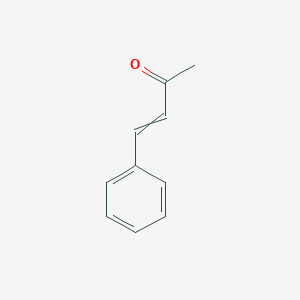

![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone](/img/structure/B49677.png)

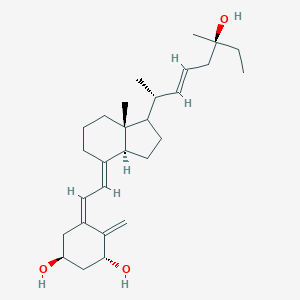

![6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid](/img/structure/B49687.png)